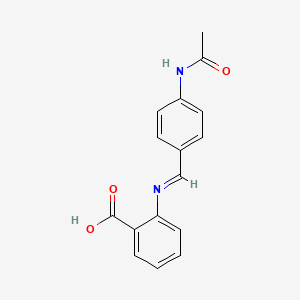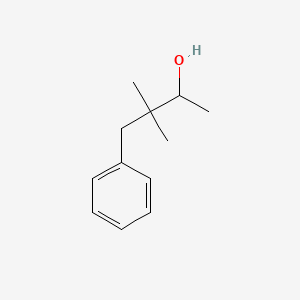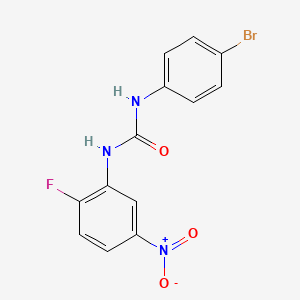
(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid is an organic compound with a complex structure It features a benzoylamino group, a dimethoxy-methylphenyl group, and a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid typically involves multiple steps. One common method starts with the preparation of the benzoylamino group, followed by the introduction of the dimethoxy-methylphenyl group. The final step involves the formation of the propenoic acid moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility makes it a valuable asset in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the context, but typically involve binding to the target molecule and modulating its function.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-(benzoylamino)-3-(2,4-dimethoxyphenyl)-2-propenoic acid: Similar structure but lacks the methyl group.
(2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-ethylphenyl)-2-propenoic acid: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
What sets (2E)-2-(benzoylamino)-3-(2,4-dimethoxy-6-methylphenyl)-2-propenoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
7149-88-4 |
|---|---|
Fórmula molecular |
C19H19NO5 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(E)-2-benzamido-3-(2,4-dimethoxy-6-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H19NO5/c1-12-9-14(24-2)10-17(25-3)15(12)11-16(19(22)23)20-18(21)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,21)(H,22,23)/b16-11+ |
Clave InChI |
RIQYZGLBZDWGJX-LFIBNONCSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)OC)OC |
SMILES canónico |
CC1=CC(=CC(=C1C=C(C(=O)O)NC(=O)C2=CC=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


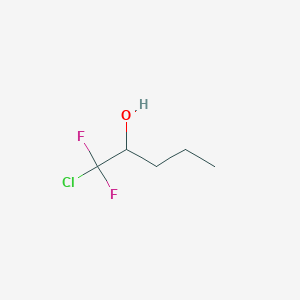
![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

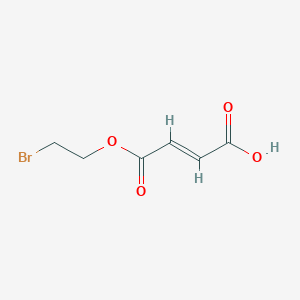
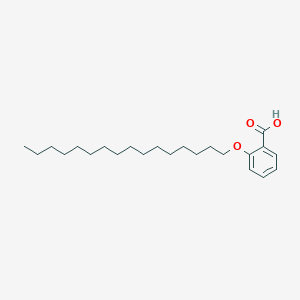
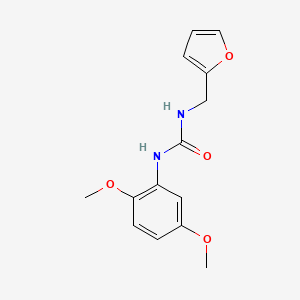

![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)

![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
